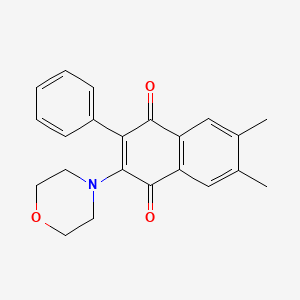
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound's structure, featuring a quinoline ring, sulfonyl group, benzamide moiety, and an isoxazole ring, hints at its potential utility in medicinal chemistry, particularly due to the biological activity often associated with such functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can be achieved through multi-step organic synthesis:
Formation of 3,4-dihydroquinoline: : Starting with an appropriate aniline derivative, cyclization and reduction can yield the 3,4-dihydroquinolin-1(2H)-yl intermediate.
Sulfonylation: : The intermediate can undergo sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Sulfamoylation: : The addition of the N-(5-methylisoxazol-3-yl)sulfamoyl group can be achieved by reacting with an isoxazole sulfonamide derivative.
Coupling with Benzamide: : Finally, an amide coupling reaction with a benzoyl derivative completes the synthesis.
Industrial Production Methods
Industrial production methods would typically involve optimizing each step for yield and purity, employing scalable reactions, and potentially using continuous flow techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound can participate in various types of chemical reactions:
Oxidation: : Potential oxidation of the quinoline ring.
Reduction: : Reduction of nitro groups (if present in intermediates).
Substitution: : Electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with palladium catalyst (H2/Pd).
Substitution: : Halogenation or nitration reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Reactions generally yield modified aromatic systems or introduce new functional groups, tailored for further synthetic elaboration or biological testing.
Aplicaciones Científicas De Investigación
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits potential in various scientific fields:
Chemistry: : As a building block for more complex molecules, aiding in the development of new synthetic pathways.
Biology: : Potential interactions with biological targets due to its structural features, making it a candidate for pharmacological studies.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible applications in material science, given its diverse functional groups.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological macromolecules:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate signaling pathways, inhibit enzymes, or bind to receptor sites, depending on the functional groups involved.
Comparación Con Compuestos Similares
Comparing this compound to other structurally related compounds highlights its unique features:
Similar Compounds
4-aminobenzamide
Sulfonylureas
Quinoline-based drugs
Isoxazole derivatives
Each similar compound showcases different biological activities and mechanisms, underlining the distinctiveness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-18-17-25(28-36-18)29-37(32,33)22-14-10-21(11-15-22)27-26(31)20-8-12-23(13-9-20)38(34,35)30-16-4-6-19-5-2-3-7-24(19)30/h2-3,5,7-15,17H,4,6,16H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIBFXZPYTUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)
![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)

![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)
![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)

![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)

![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)
